1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
The synthesis of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the methylation of the nitrogen atom and the formation of the carboxamide group .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .
Chemical Reactions Analysis
1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues .
The molecular pathways involved in its action include the modulation of signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to interact with multiple targets makes it a promising candidate for multi-target drug development .
Comparison with Similar Compounds
1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide: This compound shares the pyrazole and carboxamide moieties but lacks the fused thieno[2,3-D]pyrimidine ring, making it less complex and potentially less bioactive.
2-Methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidine-3-carboxamide: This compound lacks the pyrazole moiety, which may affect its biological activity and mechanism of action.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a simpler structure and different biological properties, making it a useful comparison for understanding the unique features of the target compound.
The uniqueness of this compound lies in its complex fused ring system, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-methyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-11-19-17-15(12-7-5-3-4-6-8-14(12)26-17)18(25)23(11)21-16(24)13-9-10-22(2)20-13/h9-10H,3-8H2,1-2H3,(H,21,24) |
InChI Key |
QBLDGLIMTHHGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=NN(C=C4)C |
Origin of Product |
United States |
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